molecular formula C13H15NO3 B7967831 benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate

benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B7967831
M. Wt: 233.26 g/mol
InChI Key: SXRCSLUPXCTDRP-SNVBAGLBSA-N
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Description

Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate is an organic compound featuring a benzyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃ under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other benzyl-containing compounds.

Properties

IUPAC Name

benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCSLUPXCTDRP-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)CCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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